2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The cyclobutyl group can be introduced through a Grignard reaction, where cyclobutylmagnesium bromide reacts with an appropriate intermediate . The hydroxyl and carboxylic acid groups are then introduced through selective oxidation and carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with nuclear receptors, affecting gene expression and cellular processes . The cyclobutyl and hydroxyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole core and carboxylic acid group but lacks the cyclobutyl and hydroxyl groups.
Indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Indole-5-carboxylic acid: Another indole derivative with a carboxylic acid group at a different position.
Uniqueness
2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which can confer distinct steric and electronic properties. The hydroxyl group also adds to its versatility in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-cyclobutyl-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-15-11-6-5-9(16)7-10(11)12(14(17)18)13(15)8-3-2-4-8/h5-8,16H,2-4H2,1H3,(H,17,18) |
InChI Key |
NPCYPNCHSGTVRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1C3CCC3)C(=O)O |
Origin of Product |
United States |
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